![molecular formula C16H13Cl4NO3 B2514867 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-30-1](/img/structure/B2514867.png)

3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

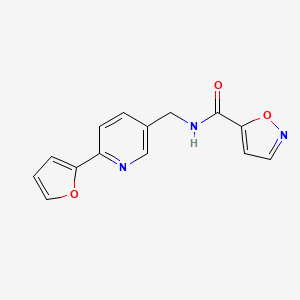

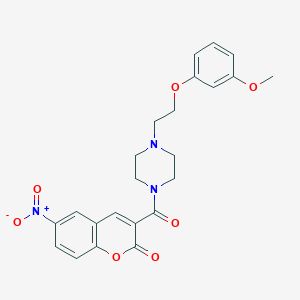

The compound 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into the potential properties and activities of the compound of interest.

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of 4-chloro-N-(2-methoxyphenyl)benzamidoxime involved the characterization by X-ray diffraction and spectroscopic methods, indicating a detailed synthetic approach that could be relevant for the synthesis of the compound . Similarly, the synthesis of various benzamide derivatives with gastrokinetic activity suggests a methodical approach to the introduction of substituents on the benzamide core, which could be applied to the synthesis of 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These techniques provide detailed information on the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from studies on similar compounds. For example, the antioxidant properties of a related benzamide were determined using DPPH free radical scavenging tests, suggesting that the compound of interest may also exhibit such properties . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from experimental and computational data. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of benzamide derivatives have been calculated using density functional theory (DFT), which could be applied to predict the properties of the compound . Furthermore, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides insights into the UV-Vis spectrum and non-linear optical (NLO) properties, which are important for understanding the optical and electronic behavior of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

- The compound is involved in the synthesis and structural analysis of various derivatives. For instance, it's a metabolite of 3,4-dichlorobiphenyl, showcasing significant π-π stacking interactions and a specific dihedral angle between benzene rings, highlighting its structural complexity and potential in molecular engineering (Dhakal, Parkin, & Lehmler, 2019).

Biological Activities and Applications

- It's used in the development of compounds with antimicrobial activities. For instance, derivatives of this compound demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This suggests its potential in creating novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical and Physical Properties

- The compound is involved in the study of its derivatives' chemical and physical properties. For example, derivatives exhibit specific angular orientations and molecular packing in crystals, indicating its relevance in materials science and crystallography studies (Jasinski, Butcher, Mayekar, Narayana, & Yathirajan, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl4NO3/c1-23-4-5-24-15-8-14(12(19)7-13(15)20)21-16(22)9-2-3-10(17)11(18)6-9/h2-3,6-8H,4-5H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUQNXVHNBKOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)